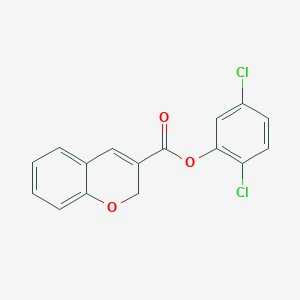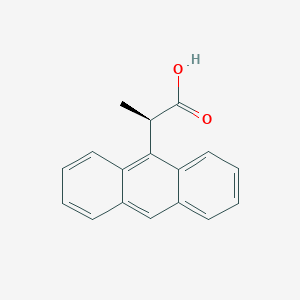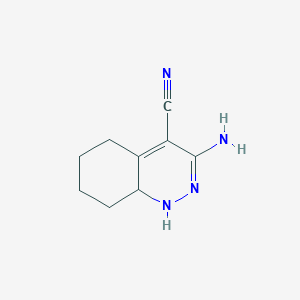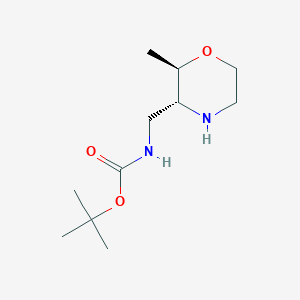
4-Methoxy-9-phenoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-9-phenoxyacridine is a compound belonging to the acridine family, characterized by its unique structure and diverse applications. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The compound’s structure allows it to interact with various biomolecular targets, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 4-Methoxy-9-phenoxyacridine typically involves the transformation of 9-chloroacridine. The process begins with the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine. Finally, the methoxy group is introduced to obtain this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Methoxy-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methoxy-9-phenoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules
Comparación Con Compuestos Similares
4-Methoxy-9-phenoxyacridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties and DNA intercalation ability.
Triazoloacridone (C-1305): Another potent anticancer agent with a similar mechanism of action.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits strong antitumor activity.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and interactions with molecular targets.
Propiedades
| 61078-22-6 | |
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
4-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO2/c1-22-18-13-7-11-16-19(18)21-17-12-6-5-10-15(17)20(16)23-14-8-3-2-4-9-14/h2-13H,1H3 |
Clave InChI |
TWHVKEZVMVQETR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)

